(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
Description
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety, a piperazine linker, and a naphthalen-2-yl ketone group.
Properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-10-11-29(26-17)22-9-8-21(24-25-22)27-12-14-28(15-13-27)23(30)20-7-6-18-4-2-3-5-19(18)16-20/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYQUXDBEKMAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)
This coumarin-based compound shares the piperazine linker and naphthalene substituent with the target molecule. However, its coumarin core and methoxy-phenyl groups differ significantly from the pyridazine-pyrazole system in the target compound. Synthesis of 4h achieved a 59% yield via condensation of a piperazine derivative with 1-naphthaldehyde, suggesting comparable synthetic accessibility for naphthalene-containing piperazine hybrids .
Key Structural Differences:
| Feature | Target Compound | Compound 4h |
|---|---|---|
| Core Structure | Pyridazine-pyrazole | Coumarin |
| Linker | Direct piperazine-pyridazine bond | Piperazine-propoxy bridge |
| Hydrophobic Group | Naphthalen-2-yl ketone | Naphthalen-1-ylmethyl |
Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, analogous compounds highlight trends:
- Antibacterial Potential: Ethanol and water extracts of cocoa beans (containing piperazine-like alkaloids) demonstrated MIC/MBC values against A. actinomycetemcomitans (Table 1, ).
- Receptor Binding : The naphthalene-piperazine motif in 4h and related compounds often targets serotonin or dopamine receptors. The pyridazine core in the target compound may enhance selectivity for kinase domains due to its planar geometry .
Physicochemical Properties
Chromatographic Behavior
HPLC-ESI-MSn analysis () of polyvinylpolypyrrolidone-treated extracts revealed distinct elution patterns for nitrogen-containing heterocycles. The target compound’s pyridazine and pyrazole groups likely result in earlier elution (polar phases) compared to coumarin-based 4h, which may retain longer due to its methoxy and phenyl substituents .
Solubility and Stability
- Piperazine’s basicity may enhance solubility under acidic conditions, a property shared with cocoa bean alkaloids () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
